molecular formula C15H15NO3 B6002785 methyl (5E)-2-methyl-5-(4-methylbenzylidene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (5E)-2-methyl-5-(4-methylbenzylidene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B6002785
M. Wt: 257.28 g/mol
InChI Key: KBIREANKDSPPBL-XYOKQWHBSA-N
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Description

Methyl (5E)-2-methyl-5-(4-methylbenzylidene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is an organic compound known for its unique structure and potential applications in various fields. This compound features a pyrrole ring substituted with a methyl group, a benzylidene group, and a carboxylate ester, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (5E)-2-methyl-5-(4-methylbenzylidene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves the condensation of 4-methylbenzaldehyde with a suitable pyrrole derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or pyrrolidine to facilitate the formation of the benzylidene moiety .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts can enhance the efficiency of the reaction and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

Methyl (5E)-2-methyl-5-(4-methylbenzylidene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl (5E)-2-methyl-5-(4-methylbenzylidene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl (5E)-2-methyl-5-(4-methylbenzylidene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate exerts its effects involves interactions with various molecular targets. The benzylidene group can participate in π-π interactions with aromatic residues in proteins, while the pyrrole ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (5E)-2-methyl-5-(4-methylbenzylidene)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is unique due to its combination of a pyrrole ring and a benzylidene group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl (5E)-4-hydroxy-2-methyl-5-[(4-methylphenyl)methylidene]pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-9-4-6-11(7-5-9)8-12-14(17)13(10(2)16-12)15(18)19-3/h4-8,17H,1-3H3/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBIREANKDSPPBL-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=C(C(=N2)C)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/2\C(=C(C(=N2)C)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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